molecular formula C10H18O2 B14544610 Cyclohexanol, methyl-, propanoate CAS No. 61792-51-6

Cyclohexanol, methyl-, propanoate

Cat. No.: B14544610
CAS No.: 61792-51-6
M. Wt: 170.25 g/mol
InChI Key: QBHBYEFAABUFPR-UHFFFAOYSA-N
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Description

Cyclohexanol, methyl-, propanoate is an organic ester compound with the molecular formula C10H18O2 . It is systematically known as (4-methylcyclohexyl) propanoate . This compound is part of a broader class of cyclohexanol derivatives, which are of significant interest in biocatalysis and organic synthesis research . Some related compounds are substrates for enzymes like Cyclohexanone Monooxygenase (CHMO), which are known for their excellent regio- and enantioselectivity in Baeyer-Villiger oxidation reactions to produce lactones and esters . Researchers value such compounds for developing environmentally friendly synthesis pathways for valuable chemical intermediates, including polymer precursors . As a reagent, this compound is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should conduct thorough safety evaluations before use.

Properties

CAS No.

61792-51-6

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(4-methylcyclohexyl) propanoate

InChI

InChI=1S/C10H18O2/c1-3-10(11)12-9-6-4-8(2)5-7-9/h8-9H,3-7H2,1-2H3

InChI Key

QBHBYEFAABUFPR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1CCC(CC1)C

Origin of Product

United States

Preparation Methods

Fischer Esterification: Acid-Catalyzed Condensation

Fischer esterification is a classical method for synthesizing esters via the condensation of alcohols and carboxylic acids under acidic conditions. For cyclohexanol, methyl-, propanoate, this involves reacting 5-methyl-2-(1-methylethyl)cyclohexanol (methyl-cyclohexanol) with propanoic acid in the presence of concentrated sulfuric acid ($$ \text{H}2\text{SO}4 $$) as a catalyst.

The reaction mechanism proceeds through protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent elimination of water to form the ester. A reflux apparatus is typically employed to maintain reaction temperature (100–150°C) and drive equilibrium toward ester formation by removing water. Post-reaction purification involves neutralization with aqueous sodium bicarbonate ($$ \text{NaHCO}_3 $$) to remove unreacted acid, followed by solvent extraction and distillation. The MIT OpenCourseWare laboratory protocol reports yields of 60–75% for analogous esterifications, contingent on substrate purity and reflux duration.

Key Parameters:

  • Molar Ratio: 1:1 alcohol-to-acid ratio, with excess acid to shift equilibrium.
  • Catalyst Loading: 5–10% $$ \text{H}2\text{SO}4 $$ by volume.
  • Reaction Time: 1–3 hours under reflux.

Enzymatic Synthesis via Engineered Cyclohexanone Monooxygenase

Recent advances in biocatalysis have enabled the use of engineered cyclohexanone monooxygenase (CHMO) for regioselective Baeyer-Villiger oxidations. Wild-type CHMO from Acinetobacter calcoaceticus (AcCHMO) catalyzes the oxidation of 2-butanone to ethyl acetate and methyl propanoate. Directed evolution of AcCHMO has enhanced activity and selectivity for methyl propanoate, a precursor to acrylic plastics.

Saturation mutagenesis at residues near the substrate-binding pocket (e.g., I491A, T56S) improved regioselectivity from 26% (wild type) to 40% (I491A mutant) and increased conversion yields from 52% to 92% (T56S mutant). The double mutant T56S/I491A synergistically enhanced both yield (94%) and selectivity (43%). This approach could be adapted for this compound by substituting 2-butanone with a methyl-cyclohexanone derivative.

Enzyme Engineering Insights:

Mutant $$ k_{\text{cat}} $$ (s$$ ^{-1} $$) Conversion Yield Regioselectivity
Wild Type 0.3 52% 26%
T56S 0.5 92% 28%
I491A 0.4 85% 40%
T56S/I491A 0.6 94% 43%

Catalytic Transesterification of Cyclohexyl Esters

Transesterification offers an alternative route using preformed esters and alcohols. A Chinese patent (CN103232325A) describes the synthesis of cyclohexanol derivatives via esterification of cyclohexene with carboxylic acids, followed by transesterification. For example, cyclohexyl propionate reacts with methanol in the presence of calcium oxide ($$ \text{CaO} $$) or acidic ionic liquids to yield methyl propanoate and cyclohexanol.

Adapting this method for this compound would require methyl-cyclohexyl propionate and a secondary alcohol. The patent reports near-quantitative yields (99.8–99.9%) under optimized conditions:

  • Catalyst: 2–6 wt% $$ \text{CaO} $$ or acidic ionic liquids.
  • Temperature: 63–117°C (depending on alcohol volatility).
  • Reflux Ratio: 5:1 to 7:1 to separate products via distillation.

Comparative Analysis of Synthesis Methods

Method Yield Selectivity Catalyst Scalability Environmental Impact
Fischer Esterification 60–75% Moderate $$ \text{H}2\text{SO}4 $$ High Corrosive waste
Enzymatic Catalysis 85–94% High AcCHMO mutants Moderate Green chemistry
Transesterification 99.9% High $$ \text{CaO} $$ High Low toxicity

Advantages and Limitations:

  • Fischer Esterification: Economical but generates acidic waste.
  • Enzymatic Catalysis: Eco-friendly but requires specialized enzyme engineering.
  • Transesterification: High-yielding but dependent on precursor availability.

Chemical Reactions Analysis

Types of Reactions: Cyclohexanol, methyl-, propanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to cyclohexanol and propanoic acid in the presence of a strong acid or base.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions:

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Transesterification: Alcohols in the presence of an acid or base catalyst.

Major Products:

    Hydrolysis: Cyclohexanol and propanoic acid.

    Reduction: Cyclohexanol and methanol.

    Transesterification: Different esters depending on the alcohol used.

Scientific Research Applications

Cyclohexanol, methyl-, propanoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.

    Biology: Employed in the study of esterases and their role in metabolic pathways.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and plasticizers due to its pleasant odor and chemical stability.

Mechanism of Action

The mechanism of action of cyclohexanol, methyl-, propanoate involves its interaction with esterases, which catalyze the hydrolysis of the ester bond to release cyclohexanol and propanoic acid. The molecular targets include the active sites of esterases, where the ester bond is cleaved through nucleophilic attack by water molecules. This process is essential in various metabolic pathways where esters are broken down to their corresponding alcohols and acids.

Comparison with Similar Compounds

Methyl Propanoate (C₃H₆O₂)

  • Synthesis: Produced via Baeyer-Villiger oxidation of 2-butanone using engineered cyclohexanone monooxygenase (CHMO) enzymes. Mutants like T56S/I491A achieve 92% conversion with enhanced regioselectivity (40% methyl propanoate yield) .
  • Applications : Precursor to methyl methacrylate (for acrylic plastics) and solvent .
  • Physical Properties : Henry’s Law constant = 5.5×10⁻², indicating moderate volatility .

Propyl Propanoate (C₆H₁₂O₂)

  • Data: Listed in CRC Handbook with molecular weight 116 g/mol. Lacks cyclohexyl group, leading to lower molecular weight and higher volatility compared to cyclohexyl propanoate .

Cyclohexyl Acetate (C₈H₁₄O₂)

  • Comparison: Replaces propanoate with acetate group. Likely similar applications in fragrances but with distinct solubility and volatility due to shorter acyl chain.

Industrial Relevance

  • Cyclohexyl Propanoate: Preferred in flavoring due to low toxicity and stability.
  • Methyl Propanoate: Valued in polymer industries (e.g., PMMA production) .
  • Ethyl Acetate : Common solvent with higher volatility (Henry’s Law constant = 0.143) but less suited for high-temperature applications .

Physical and Chemical Properties

Property Cyclohexyl Propanoate Methyl Propanoate Propyl Propanoate
Molecular Weight (g/mol) 156 88 116
Henry’s Law Constant Not reported 5.5×10⁻² Not reported
Primary Use Flavoring/Solvent Polymer precursor Solvent/Esters

Q & A

Q. What are the common synthetic routes for producing methyl propanoate derivatives like cyclohexanol, methyl-, propanoate, and how do experimental conditions influence yield?

Methyl propanoate derivatives are synthesized via esterification or enzymatic pathways. For example, cyclohexanol derivatives can undergo esterification with propanoic acid using acid catalysts (e.g., H₂SO₄) under reflux. Alternatively, engineered cyclohexanone monooxygenases (CHMOs) catalyze Baeyer-Villiger oxidations to produce methyl propanoate from ketones like 2-butanone . Key factors include temperature (60–80°C for chemical synthesis), solvent polarity, and enzyme regioselectivity. Yields vary with substrate specificity: CHMO variants exhibit 14–27% selectivity for methyl propanoate over ethyl acetate .

Q. Which spectroscopic methods are most effective for characterizing this compound, and how should data be interpreted?

  • GC-MS : Identifies molecular ions (e.g., m/z 156 for cyclohexyl propanoate) and fragmentation patterns .
  • NMR : ¹H NMR reveals ester group signals (δ 4.0–4.2 ppm for –OCH₂–) and cyclohexyl proton splitting patterns. ¹³C NMR confirms carbonyl resonance at ~170 ppm .
  • IR : Strong C=O stretch near 1740 cm⁻¹ and C–O ester vibrations at 1200–1100 cm⁻¹ .

Q. What safety protocols are critical when handling cyclohexanol derivatives in laboratory settings?

  • Ventilation : Use fume hoods to limit inhalation exposure (TLV: 50 ppm) .
  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Spill Management : Absorb liquids with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can enzyme engineering improve regioselectivity in CHMO-catalyzed synthesis of methyl propanoate?

Rational design of CHMO involves:

  • Site-Directed Mutagenesis : Targeting substrate-binding pockets (e.g., F432A mutation) to favor 2-butanone binding .
  • Directed Evolution : Screening mutant libraries for enhanced activity (>20% yield improvement) using high-throughput GC or fluorometric assays .
  • Cofactor Optimization : NADPH regeneration systems (e.g., glucose dehydrogenase) to sustain catalytic cycles .

Q. What explains contradictory Henry’s Law constants (KH) for methyl propanoate across studies, and how should researchers reconcile these discrepancies?

Reported KH values range from 5.2×10⁻² to 6.1×10⁻² (unitless) due to measurement techniques:

  • Static vs. Dynamic Methods : Static headspace GC may underestimate volatility compared to flow-through systems .
  • Temperature Control : Variations of ±2°C alter KH by ~10%. Standardize measurements at 25°C with rigorous temperature calibration .

Q. How do surface interactions of methyl propanoate with silica influence its application in heterogeneous catalysis or material science?

Methyl propanoate adsorbs on silica via carbonyl oxygen, forming hydrogen bonds with surface silanol groups. Key findings:

  • FTIR Analysis : Redshift of C=O stretch (1730 → 1699 cm⁻¹) confirms adsorption .
  • DFT Calculations : Adsorption energy correlates with ester orientation (carbonyl vs. ether oxygen), impacting catalytic activity in esterification reactions .

Q. What strategies optimize the dehydration of methylcyclohexanol to produce precursors for methyl propanoate synthesis?

Acid-catalyzed dehydration (e.g., H₃PO₄) yields cyclohexene derivatives. Critical parameters:

  • Catalyst Loading : 5–10 wt% H₃PO₄ maximizes carbocation intermediate stability .
  • Distillation : Fractional distillation at 83°C isolates cyclohexene (bp 83°C) from unreacted alcohol (bp 161°C) .

Data Contradiction Analysis

Q. Why do different CHMO variants exhibit conflicting activity levels on 2-butanone, and how can this inform enzyme selection?

Wild-type CHMO shows low activity on 2-butanone (kcat < 0.1 s⁻¹) due to steric hindrance in the active site. Engineered variants (e.g., CHMOR4) improve kcat by 5-fold through mutations like L144V, which enlarges the substrate-binding pocket . Prioritize mutants validated in peer-reviewed studies with crystallographic data.

Methodological Recommendations

  • Synthetic Routes : Combine enzymatic and chemical methods for scalable production .
  • Data Validation : Cross-reference spectral data with PubChem or NIST databases .
  • Safety Compliance : Follow OSHA and REACH guidelines for hazardous waste disposal .

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